molecular formula C10H9FN4O2 B8293170 (5-Fluoro-2-nitro-phenyl)(1-methyl-1H-pyrazol-3-yl)amine

(5-Fluoro-2-nitro-phenyl)(1-methyl-1H-pyrazol-3-yl)amine

Cat. No.: B8293170
M. Wt: 236.20 g/mol
InChI Key: AKCCIPCPEVWZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-2-nitro-phenyl)(1-methyl-1H-pyrazol-3-yl)amine is a useful research compound. Its molecular formula is C10H9FN4O2 and its molecular weight is 236.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9FN4O2

Molecular Weight

236.20 g/mol

IUPAC Name

N-(5-fluoro-2-nitrophenyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H9FN4O2/c1-14-5-4-10(13-14)12-8-6-7(11)2-3-9(8)15(16)17/h2-6H,1H3,(H,12,13)

InChI Key

AKCCIPCPEVWZEO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (898 mg, 8.0 mmol) was added to a stirred solution of 1-methyl-1H-pyrazol-3-ylamine (0.35 mL 4.00 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere at 0° C. After 15 min 2,4-difluoro-1-nitrobenzene (0.44 mL, 4.0 mmol) in anhydrous THF (5 mL) was added and stirring at 0° C. continued for 1 h. The reaction mixture was poured into a solution of NH4Cl (50 mL). The aqueous phase was extracted with EtOAc (×2) and the combined organic fractions washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-100% EtOAc in cyclohexane) to afford the title compound as a dark red solid (386 mg, 41%). LCMS (Method C): RT 3.29 min [M+H]+ 237.08
Quantity
898 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
41%

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